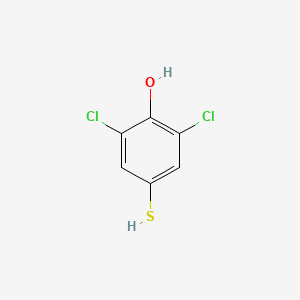

2,6-Dichloro-4-mercaptophenol

Description

Significance of Phenolic and Thiolate Functional Groups in Organic Chemistry

Functional groups are specific arrangements of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. lumenlearning.com The phenolic group, which consists of a hydroxyl group directly attached to an aromatic ring, and the thiol (or mercaptan) group, its sulfur analog, are fundamental in organic chemistry. lumenlearning.comlibretexts.org

The hydroxyl group in phenols is a powerful activating group and directs electrophilic aromatic substitution to the ortho and para positions. The oxygen atom's lone pairs of electrons are delocalized into the aromatic ring, increasing its electron density. rushim.ru This electronic effect also influences the acidity of the phenolic proton, making phenols more acidic than alcohols. lumenlearning.comlibretexts.org The ability of phenols to participate in hydrogen bonding significantly affects their physical properties, such as boiling point and solubility. latech.edu

The thiol group (-SH) also influences the reactivity of the aromatic ring. Thiols are generally more acidic than their corresponding alcohols. The thiolate anion (ArS⁻), formed upon deprotonation, is a potent nucleophile. The sulfur atom in thiols can be readily oxidized to form disulfides (Ar-S-S-Ar), sulfenic, sulfinic, and sulfonic acids, providing a rich reaction chemistry. libretexts.org The presence of both a phenolic hydroxyl group and a thiol group on the same aromatic ring, as in mercaptophenols, results in a molecule with multifaceted reactivity, capable of undergoing reactions at either or both functional groups.

Structural Classification and Nomenclature of Halogenated Mercaptophenols

Halogenated organic compounds contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine). pressbooks.pub Halogenated mercaptophenols are aromatic compounds substituted with at least one halogen atom, one hydroxyl group, and one thiol group.

The nomenclature of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is typically named as "phenol" or "benzenethiol". The substituents on the benzene (B151609) ring are then indicated by their names (e.g., "chloro" for chlorine, "mercapto" for -SH if phenol (B47542) is the parent, or "hydroxy" for -OH if benzenethiol (B1682325) is the parent) and their positions are designated by numbers. youtube.comlibretexts.org The numbering of the ring carbons is done in a way that gives the principal functional group the lowest possible number, and then the other substituents receive the lowest possible numbers.

For the compound of interest, 2,6-dichloro-4-mercaptophenol , the parent name is phenol. The hydroxyl group is at position 1. The ring is then numbered to give the substituents the lowest locants, resulting in chlorine atoms at positions 2 and 6, and a mercapto group at position 4.

Structural and Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₂OS |

| Molecular Weight | 195.07 g/mol |

| IUPAC Name | 2,6-dichloro-4-sulfanylphenol sielc.com |

| CAS Number | 42468-33-7 sielc.com |

| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)S |

Broad Academic Contextualization of this compound

While extensive research dedicated solely to this compound is not abundant in publicly available literature, its academic context can be understood by examining research on its parent and related structures, such as 4-mercaptophenol (B154117) and other halogenated phenols. These related compounds are utilized in various fields of chemical research.

4-Mercaptophenol, for instance, has been used in the synthesis of polymers like poly(ethersulfide)s and hyperbranched poly(ester-imide)s. chemicalbook.com It is also employed in studies of self-assembled monolayers on metal surfaces and in the preparation of phenoxy-thiol metal complexes. chemicalbook.com The presence of both a nucleophilic thiol group and a phenolic hydroxyl group allows it to be a versatile monomer and ligand. chemicalbook.com

The introduction of halogen atoms, such as chlorine, onto the phenolic ring significantly modifies the electronic properties and reactivity of the molecule. The electron-withdrawing nature of chlorine atoms increases the acidity of both the phenolic and thiolic protons. The substitution pattern also influences the regioselectivity of further chemical transformations. acs.org

Research on related compounds suggests that this compound could be a valuable intermediate in organic synthesis. For example, a patent describes the synthesis of various 4-mercaptophenols as intermediates for preparing compounds with potential therapeutic applications. google.com The specific substitution pattern of this compound makes it a candidate for the synthesis of more complex molecules where controlled regioselectivity is crucial. Furthermore, its structure is suitable for analysis by modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), which has been demonstrated for this compound. sielc.comsielc.com

Structure

3D Structure

Properties

CAS No. |

42468-33-7 |

|---|---|

Molecular Formula |

C6H4Cl2OS |

Molecular Weight |

195.07 g/mol |

IUPAC Name |

2,6-dichloro-4-sulfanylphenol |

InChI |

InChI=1S/C6H4Cl2OS/c7-4-1-3(10)2-5(8)6(4)9/h1-2,9-10H |

InChI Key |

LQBDPIUSHVJVQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)S |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 4 Mercaptophenol and Its Advanced Analogues

Direct Synthesis Routes and Optimization Strategies

The direct synthesis of 2,6-dichloro-4-mercaptophenol can be achieved through multi-step pathways that introduce the thiol group onto a pre-existing dichlorinated phenol (B47542) ring. Optimization of these routes is key to achieving high purity and yield.

A common and effective method for preparing 4-mercaptophenols involves the introduction of a sulfur-containing group at the para-position of the phenol, followed by a reduction step. google.com This strategy can be adapted for the synthesis of this compound.

The process begins with 2,6-dichlorophenol (B41786) as the starting material. In the first stage, the phenol is reacted with a sulfurizing agent, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), which typically leads to the formation of a disulfide-bridged bisphenol or a related polythiobisphenol intermediate. This electrophilic substitution reaction is directed to the para-position due to the activating, ortho-para directing nature of the hydroxyl group.

In the second stage, the intermediate sulfur-linked compound undergoes reductive cleavage to yield the final mercaptophenol. A common method for this reduction is the use of zinc metal in the presence of a mineral acid, such as hydrochloric acid. google.com This step breaks the sulfur-sulfur or carbon-sulfur bonds of the intermediate, reducing the sulfur to a thiol (mercaptan) group. The final product, this compound, is then isolated and purified, often by crystallization or column chromatography. google.com

| Step | Description | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Sulfurization of Phenol | 2,6-Dichlorophenol, Sulfur Monochloride (S₂Cl₂) | Introduction of a sulfur linkage at the para-position. |

| 2 | Reduction | Zinc (Zn) powder, Hydrochloric Acid (HCl) | Cleavage of the sulfur linkage and reduction to the thiol group. |

An alternative strategy for synthesizing this compound involves nucleophilic aromatic substitution (SNAr). wikipedia.org This pathway requires a 2,6-dichlorophenol derivative bearing a good leaving group at the para-position. The leaving group is then displaced by a sulfur nucleophile, such as a hydrosulfide (B80085) salt (e.g., sodium hydrosulfide, NaSH).

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The two chlorine atoms in the target molecule are electron-withdrawing and provide some activation. A suitable precursor for this reaction could be 2,6-dichloro-4-fluorophenol (B1329666) or 2,6-dichloro-4-nitrophenol. The fluorine atom is an excellent leaving group in SNAr reactions. Alternatively, a nitro group can be displaced, although this is less common than its role as an activating group.

The mechanism involves the attack of the mercaptide nucleophile on the carbon atom bearing the leaving group. youtube.com This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this intermediate is delocalized across the aromatic ring and is stabilized by the electron-withdrawing chloro substituents. In a subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding this compound.

Synthesis of Structurally Related and Functionalized Mercaptophenols

The this compound scaffold can be further modified to create a variety of advanced analogues. These reactions typically exploit the reactivity of the thiol and hydroxyl functional groups.

Alkylation is a common transformation used to functionalize mercaptophenols. mt.com The thiol group is highly nucleophilic and can be readily alkylated under basic conditions to form thioethers. This reaction, known as S-alkylation, typically proceeds with high selectivity for the sulfur atom over the phenolic oxygen due to the greater nucleophilicity of the thiolate anion (formed in situ with a base) compared to the phenoxide.

The reaction is generally carried out by treating the mercaptophenol with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the thiol, followed by the addition of an alkylating agent. sigmaaldrich.cn A wide range of alkylating agents can be used, including alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates. mt.com This method allows for the introduction of diverse alkyl and arylalkyl groups onto the sulfur atom, leading to a variety of functionalized analogues. A patent describing the alkylation of the related 3,5-dimethyl-4-mercaptophenol with farnesyl mercaptan illustrates a specific application of this type of reaction. google.com

| Mercaptophenol | Alkylating Agent (Electrophile) | Base | Product Type |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Methyl Thioether |

| This compound | Benzyl Bromide (BnBr) | Sodium Hydroxide (NaOH) | Benzyl Thioether |

| This compound | Allyl Chloride (CH₂=CHCH₂Cl) | Cesium Carbonate (Cs₂CO₃) | Allyl Thioether |

| This compound | Ethyl Bromoacetate (BrCH₂CO₂Et) | Sodium Ethoxide (NaOEt) | Thioether Ester |

The bifunctional nature of mercaptophenols, possessing both a nucleophilic thiol and a nucleophilic phenol group, makes them valuable precursors for the synthesis of sulfur-containing heterocyclic compounds. msu.edu Through condensation and cyclization reactions, the mercaptophenol unit can be incorporated into fused ring systems.

One common strategy involves reacting the mercaptophenol with a molecule containing two electrophilic centers. This can lead to the formation of rings such as benzoxathiins or benzoxathiepines. For instance, reaction with a dihaloalkane in the presence of a base can lead to the formation of a new ring fused to the phenolic core. The synthesis of dihydrobenzoxathiin (B1259482) scaffolds has been reported from related mercaptophenol precursors. molaid.com

Intramolecular cyclization reactions are also possible if the mercaptophenol is first functionalized with a side chain containing a suitable electrophile. These reactions are powerful tools for building complex heterocyclic systems from relatively simple starting materials. analis.com.mymdpi.com Multi-component reactions, such as the Ugi or Passerini reactions, can also be employed to generate complex acyclic intermediates that undergo subsequent post-condensation cyclization to yield diverse heterocyclic scaffolds. researchgate.net

The synthesis of functionalized mercaptophenols can also be approached by applying nucleophilic aromatic substitution (SNAr) to various dichlorinated aromatic precursors. wikipedia.org This strategy provides access to analogues that might be difficult to prepare by direct functionalization of a phenol. A key intermediate that can be synthesized via this route is 2,6-dichloro-4-aminophenol, which can then be chemically converted to the corresponding mercaptophenol.

The synthesis of 2,6-dichloro-4-aminophenol can start from p-nitroaniline, which undergoes chlorination to give 2,6-dichloro-4-nitroaniline. patsnap.com This intermediate is then converted to the target aminophenol via a two-step diazotization-hydrolysis sequence, followed by reduction of the nitro group. patsnap.com An alternative patented method starts with 2,6-dichlorophenol, which is nitrated to form 2,6-dichloro-4-nitrophenol, followed by reduction with agents like hydrazine (B178648) hydrate (B1144303) to yield 2,6-dichloro-4-aminophenol. google.com

Once the 2,6-dichloro-4-aminophenol intermediate is obtained, it can be converted to this compound. A standard method for this transformation is the Leuckart thiophenol reaction or, more commonly, a Sandmeyer-type reaction. In this process, the amino group is first converted to a diazonium salt using sodium nitrite (B80452) and acid. The diazonium salt is then treated with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to unmask the thiol group.

| Step | Starting Material | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | 2,6-Dichlorophenol | Nitration | Nitric Acid | 2,6-Dichloro-4-nitrophenol |

| 2 | 2,6-Dichloro-4-nitrophenol | Reduction | Hydrazine Hydrate | 2,6-Dichloro-4-aminophenol |

| 3 | 2,6-Dichloro-4-aminophenol | Diazotization | NaNO₂, HCl | 2,6-Dichloro-4-hydroxybenzenediazonium chloride |

| 4 | Diazonium Salt | Xanthate Substitution | Potassium Ethyl Xanthate | Xanthate Ester Intermediate |

| 5 | Xanthate Ester | Hydrolysis | NaOH or Acid | This compound |

Innovative Synthetic Techniques and Methodological Advancements

Recent progress in organic synthesis has led to the development of novel methodologies for the formation of carbon-sulfur bonds. These advancements are moving away from classical methods, which often require harsh conditions or toxic reagents, toward more elegant and sustainable strategies. For mercaptophenols, these innovations include the use of light to initiate reactions and the avoidance of expensive and often toxic transition metals, aligning with the principles of green chemistry.

The drive to create more efficient and environmentally benign chemical processes has spurred the development of synthetic methods that are free from transition metals and can be activated by light. These approaches offer mild reaction conditions and unique reactivity pathways.

Photostimulated Synthesis: Photochemical reactions utilize light energy to activate molecules, enabling transformations that can be difficult to achieve through thermal methods. For the synthesis of aryl thiols and their derivatives, photostimulated strategies represent a promising frontier. A notable one-pot, two-step method involves the photoinduced reaction of the thiourea (B124793) anion with aryl halides in a solvent like DMSO. mdma.ch This process generates an arene thiolate ion, which can then be protonated to yield the corresponding aryl thiol. mdma.ch This technique is advantageous due to the use of inexpensive and easy-to-handle thiourea under mild conditions. mdma.ch

Recent research has also explored thiol-free protocols where a sulfur source is integrated differently. For instance, an organocatalytic method uses 405 nm light to excite an indole (B1671886) thiolate organocatalyst, which then activates aryl chlorides for a reaction with tetramethylthiourea (B1220291), serving as the sulfur source, to ultimately produce thioethers. nih.govacs.org Similarly, thioesters have been synthesized from aryl halides and carboxylic acids where tetramethylthiourea acts as both a sulfur source and a photoreductant upon excitation with purple light. researchgate.net While these methods produce thioethers and thioesters, they are mechanistically relevant for the potential synthesis of mercaptophenols by demonstrating novel C-S bond formations initiated by light.

| Method | Sulfur Source | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Photoinduced Reaction with Thiourea Anion | Thiourea | Aryl Halides (I, Br, Cl) | "One-pot" two-step process; mild conditions; forms aryl thiols. | mdma.ch |

| Photochemical Organocatalysis | Tetramethylthiourea | Aryl Chlorides, Alcohols | Thiol-free; uses an indole thiolate organocatalyst; yields thioethers. | nih.govacs.org |

| Photochemical Thioester Synthesis | Tetramethylthiourea | Aryl Halides, Carboxylic Acids | Thiol-free; tetramethylthiourea acts as photoreductant and sulfur source. | researchgate.net |

Transition Metal-Free Synthesis: The elimination of transition metals from synthetic protocols is a key goal in modern chemistry to reduce costs, toxicity, and purification burdens. For the synthesis of sulfur-containing compounds, several metal-free alternatives have been established. One approach involves the direct C-H bond thiolation of heteroarenes using diaryl disulfides, which circumvents the need for pre-functionalized starting materials. rsc.org

A specific method for the regioselective thiolation of para-quinone methides (p-QMs) employs sodium aryl/alkyl sulfinates under an acid/phosphine-induced radical pathway. polyu.edu.hk This transition-metal-free reaction was tested on a variety of substituted p-QMs. However, the study noted that when p-QMs were generated from precursors like 2,6-dichlorophenol, the desired isolated products were not obtained, highlighting a limitation of this specific method for synthesizing the target compound. polyu.edu.hk Another strategy involves the reaction of diaryl disulfides with alkynyl esters catalyzed by tetraethylammonium (B1195904) bromide (Et₄NBr) with potassium persulfate (K₂S₂O₈) as an oxidizing agent to form highly functionalized benzo[b]thiophenes. chim.it

| Methodology | Reagents | Substrates | Outcome & Remarks | Reference |

|---|---|---|---|---|

| Acid/Phosphine-Induced Radical Thiolation | Sodium aryl/alkyl sulfinates, PPh₃, H₂SO₄ | para-Quinone Methides (p-QMs) | Provides diarylmethyl thioethers. Failed to yield isolated product with p-QMs from 2,6-dichlorophenol. | polyu.edu.hk |

| Direct C-H Thiolation | Diaryl disulfides | 1,3,4-Oxadiazoles, Indoles, Benzothiazoles | Good to excellent yields for various heteroarenes without metal catalysts. | rsc.org |

| Radical Cyclization | Diaryl disulfides, Alkynyl esters, K₂S₂O₈ | Diaryl disulfides, Alkynes | Catalyzed by Et₄NBr to produce highly functionalized benzo[b]thiophenes. | chim.it |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This philosophy is increasingly being applied to the synthesis of organosulfur compounds, including mercaptophenols.

Key strategies in the green synthesis of sulfur-containing molecules include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. Water is an ideal green solvent, and methods are being developed to perform reactions like the hydroxylation of arylboronic acids to phenols in aqueous media under metal-free conditions. researchgate.net For sulfur compounds, β-cyclodextrin has been used as a recyclable catalyst to mediate the synthesis of benzothiazoles in water under neutral conditions. researchgate.net

The development of magnetically recoverable nanocatalysts represents a significant advance in green chemistry. rsc.org These catalysts, such as a Fe₃O₄-supported copper complex, facilitate the synthesis of heteroaryl-aryl sulfides from elemental sulfur and can be easily separated from the reaction mixture using an external magnet and reused, minimizing waste and cost. rsc.org

Furthermore, the choice of reagents is critical. Traditional oxidation of sulfides to sulfoxides and sulfones often requires harsh oxidants. jchemrev.com Green approaches focus on chemoselective methods using milder oxidants or catalytic systems that can be recycled, preventing over-oxidation and reducing waste. researchgate.netjchemrev.com The application of these principles—safer solvents, reusable catalysts, and atom-economical reactions—is essential for the future sustainable synthesis of this compound and its analogues. acs.org

Chemical Reactivity and Mechanistic Organic Investigations

Reactivity of the Thiol Group (-SH)

The thiol group is a primary center of reactivity in the molecule, participating in tautomerism, acting as a potent nucleophile, and readily undergoing oxidation and substitution reactions.

Like other hydroxy- and mercapto-substituted aromatic compounds, 2,6-dichloro-4-mercaptophenol can theoretically exist in tautomeric forms. The principal equilibrium to consider is the one between the phenol (B47542) form (aromatic) and its corresponding thioketone (or "thione") tautomer, cyclohexa-2,5-dienethione.

For the parent compound, 4-mercaptophenol (B154117), the equilibrium overwhelmingly favors the aromatic phenol form. The driving force is the significant thermodynamic stability associated with the aromatic sextet of the benzene (B151609) ring. masterorganicchemistry.comstackexchange.com While the C=O bond in a keto-enol system is significantly stronger than a C=C bond, making the keto form generally more stable, the loss of aromaticity required to form the dienone tautomer from a phenol is energetically prohibitive. masterorganicchemistry.comlibretexts.org In the case of the thiol-thione equilibrium, theoretical calculations show that the energy difference between the thione and the aromatic thiol form is even smaller than in the corresponding keto-enol system, but the aromatic form still predominates. mdpi.com

The electronic effects of the two chlorine atoms at the 2 and 6 positions further influence this equilibrium. Chlorine atoms are electron-withdrawing via induction, which increases the acidity of both the phenolic and thiolic protons. However, this effect does not overcome the powerful stabilization energy of the aromatic ring. Therefore, for this compound, the phenol tautomer is the vastly predominant species under standard conditions.

Table 1: Predominant Tautomeric Forms of Phenol and Thiophenol Derivatives

| Compound | Predominant Tautomer | Reason for Predominance |

|---|---|---|

| Phenol | Enol (Phenol) | Aromatic Stabilization masterorganicchemistry.comlibretexts.org |

| 4-Mercaptophenol | Thiol (Phenol) | Aromatic Stabilization quimicaorganica.org |

| This compound | Thiol (Phenol) | Aromatic Stabilization |

The thiol group is acidic and can be deprotonated by a base to form a thiolate anion (S⁻). This thiolate is a strong and soft nucleophile, capable of participating in a variety of nucleophilic reactions. The nucleophilicity is centered on the sulfur atom.

One of the most characteristic reactions is the conjugate or Michael addition to α,β-unsaturated carbonyl compounds. semanticscholar.orgsrce.hr The thiolate anion readily attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. Although specific studies on this compound are not widespread, its behavior is expected to be analogous to other aromatic thiols. The reaction proceeds efficiently, often under mild, base-catalyzed conditions. rsc.orgnih.gov

The general mechanism involves:

Deprotonation of the thiol to form the more reactive thiolate anion.

Nucleophilic attack of the thiolate on the β-carbon of the Michael acceptor.

Protonation of the resulting enolate to yield the final product.

The electron-withdrawing nature of the two chlorine atoms on the ring would be expected to decrease the basicity of the thiolate anion, and consequently its nucleophilicity, compared to an unsubstituted 4-mercaptophenoxide. Nevertheless, it remains a potent nucleophile for a range of electrophiles.

The nucleophilic character of the thiol group is central to the synthesis of thioethers (sulfides). A common method is the S-alkylation reaction with alkyl halides in the presence of a base. The base deprotonates the thiol to the thiolate, which then acts as the nucleophile in an Sₙ2 reaction.

Furthermore, the thiol group can be readily oxidized to form a disulfide bridge. This oxidative coupling connects two thiol molecules to form a new S-S bond, yielding bis(2,6-dichloro-4-hydroxyphenyl) disulfide. This reaction can be carried out using a variety of mild oxidizing agents, including air (O₂) in the presence of a catalyst, or halogens. mdpi.comresearchgate.netresearchgate.net

Table 2: Representative Reactions of the Thiol Group

| Reaction Type | Reagents | Product Type | General Reference |

|---|---|---|---|

| Thioether Synthesis | Alkyl Halide (R-X), Base | Ar-S-R | nih.govpreprints.org |

| Disulfide Formation | Mild Oxidizing Agent (e.g., I₂, H₂O₂, Air) | Ar-S-S-Ar | mdpi.comgoogle.com |

Reactivity of the Phenolic Hydroxyl Group (-OH)

The phenolic hydroxyl group is the other key functional moiety, defining the compound's acidic properties and influencing the reactivity of the aromatic ring.

The hydroxyl group imparts significant acidity to the molecule. The acidity of phenols is highly sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity (lower the pKₐ) by stabilizing the resulting phenoxide anion through delocalization and inductive effects.

The two chlorine atoms at the ortho positions to the hydroxyl group exert a strong electron-withdrawing inductive effect, which significantly increases the acidity of this compound compared to unsubstituted phenol. For comparison, the pKₐ of phenol is approximately 9.95, while that of 2,6-dichlorophenol (B41786) is 6.78. wikipedia.org This demonstrates a more than 1000-fold increase in acidity due to the two chlorine atoms. The additional thiol group at the para position has a smaller effect on the hydroxyl's acidity.

This increased acidity makes the hydroxyl group a potent proton donor in hydrogen-bonding interactions. In the presence of a sufficiently strong base (e.g., pyridines, amines), an equilibrium is established between a simple hydrogen-bonded complex and a proton-transferred ion pair. researchgate.netcdnsciencepub.comnih.gov Studies on complexes of 2,6-dichlorophenols with various bases have shown that as the strength of the base increases (or the acidity of the phenol increases), the equilibrium shifts towards the proton transfer (PT) state. researchgate.netcdnsciencepub.commdpi.com

Table 3: Comparison of Acidity (pKₐ values in water at 25 °C)

| Compound | pKₐ | Reference |

|---|---|---|

| Phenol | 9.998 | nist.gov |

| 4-Chlorophenol | 9.42 | nist.gov |

| 2,6-Dichlorophenol | 6.78 | wikipedia.orgnist.gov |

| 2,4,6-Trichlorophenol | 6.42 | um.si |

The substituents on the benzene ring dictate the position of any subsequent electrophilic aromatic substitution (EAS) reactions. The reactivity and orientation are determined by the interplay of the activating/deactivating and directing effects of the -OH, -SH, and -Cl groups.

-OH (Hydroxyl) Group: Strongly activating and ortho-, para-directing due to its ability to donate electron density to the ring via a strong +R (resonance) effect. byjus.comdalalinstitute.com

-SH (Thiol) Group: Activating and ortho-, para-directing, also via a +R effect, though generally considered less activating than the hydroxyl group.

-Cl (Chloro) Groups: Deactivating due to a strong -I (inductive) effect, but ortho-, para-directing because of a +R effect from their lone pairs. libretexts.org

In this compound, the available positions for substitution are C3 and C5. These positions are equivalent. Let's analyze the directing influences on these positions:

They are meta to the strongly activating -OH group.

They are ortho to the activating -SH group.

They are meta to one -Cl group and ortho to the other.

Table 4: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Reactivity Effect | Directing Influence |

|---|---|---|

| -OH | Strongly Activating | Ortho, Para |

| -SH | Activating | Ortho, Para |

Influence of Chlorine Substituents on Reaction Pathways

The reactivity of this compound is profoundly influenced by the presence of the two chlorine atoms on the aromatic ring. These substituents exert a combination of electronic and steric effects that modulate the reactivity of the phenol, the thiol, and the aromatic nucleus itself. The chlorine atoms are positioned ortho to the hydroxyl group and meta to the mercapto group, a configuration that has significant consequences for the molecule's participation in various organic transformations. The oxidation of chlorophenols, for instance, is highly dependent on the number and position of chlorine substituents. rsc.org

The electronic character of the aromatic ring in this compound is governed by the interplay between the inductive and resonance effects of the substituents—the two chlorine atoms, the hydroxyl group, and the mercapto group.

Inductive Effect (-I): Chlorine is an electronegative element, and it withdraws electron density from the aromatic ring through the sigma (σ) bond. libretexts.org This electron-withdrawing inductive effect is strong and tends to deactivate the ring towards electrophilic aromatic substitution by reducing its electron density. vedantu.comlibretexts.org The presence of two chlorine atoms significantly amplifies this deactivating effect. Similarly, the hydroxyl group also exerts an inductive electron-withdrawing effect. libretexts.org

Resonance Effect (+R): Despite its electronegativity, chlorine possesses lone pairs of electrons in its valence shell which can be delocalized into the aromatic π-system. vedantu.comquora.com This electron-donating resonance effect increases the electron density, particularly at the ortho and para positions. However, for halogens, the inductive effect is generally considered to dominate over the resonance effect, leading to a net deactivation of the ring compared to benzene. libretexts.orgvedantu.comstackexchange.com The hydroxyl and mercapto groups are strong +R activators, donating electron density to the ring and directing electrophiles to the ortho and para positions.

In this compound, the powerful activating effects of the hydroxyl and mercapto groups are tempered by the strong deactivating inductive effects of the two chlorine atoms. While halogens are generally deactivating, they are ortho-, para-directing for electrophilic aromatic substitution. vedantu.comlibretexts.org In this specific molecule, the positions ortho to the hydroxyl group are already occupied by chlorine atoms, and the position para to the hydroxyl is occupied by the mercapto group. This substitution pattern significantly influences where further reactions on the ring might occur. Studies on chlorophenols show that an increasing number of chlorine substituents corresponds to an increased reactivity of the undissociated molecule in certain oxidation reactions. researchgate.net

Table 1: Electronic Effects of Substituents on an Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring | Directing Influence |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -OH | Electron-withdrawing (-I) | Strong electron-donating (+R) | Activating | Ortho, Para |

| -SH | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |

The placement of chlorine atoms at the 2 and 6 positions (ortho to the hydroxyl group) introduces significant steric bulk around the phenolic moiety. This steric hindrance can play a crucial role in dictating reaction pathways and regioselectivity.

Access to Functional Groups: The bulky chlorine atoms can physically block or impede the approach of reagents to the hydroxyl group and the adjacent carbon atoms. This can hinder reactions that directly involve the hydroxyl group, such as etherification or esterification, potentially requiring more forcing conditions. Theoretical studies on chlorophenols indicate that the presence of substituents at positions 2 and 6 can decrease the extent of intermolecular association due to growing steric hindrance near the OH group. researchgate.net

Influence on Regioselectivity: In reactions involving the aromatic ring, steric hindrance from the ortho-chloro substituents can direct incoming electrophiles or other reactants away from the hindered positions. For example, in electrophilic aromatic substitution reactions, attack at the positions adjacent to the large chlorine atoms would be disfavored. This effect is a common consideration in the chemistry of substituted benzenes, where bulky groups often favor substitution at the less hindered para position. wikipedia.org Studies on the chlorination of phenols have shown that steric hindrance from bulky substituents can interfere with the reaction mechanism. nsf.gov For instance, the presence of methyl groups in both positions ortho to the hydroxyl group was found to inhibit the formation of certain ring-cleavage products during chlorination. nih.gov Similarly, steric hindrance from alkyl substituents in phenolic compounds can reduce or prevent attack by nitrosating agents. nih.gov

Detailed Mechanistic Elucidations and Intermediates

The complex interplay of functional groups in this compound allows for a variety of reaction mechanisms, including those involving radical intermediates and intramolecular rearrangements.

Thiophenols are well-known participants in radical reactions, primarily through the formation of a thiyl radical (Ar-S•) via homolysis of the S-H bond. scispace.com The reactivity of this compound in such pathways is influenced by the electronic effects of the ring substituents.

The formation of thiophenoxy radicals can be involved in various processes. nih.gov The stability of the resulting radical is a key factor. Electron-withdrawing groups, like chlorine, can influence the bond dissociation energy (BDE) of the S-H bond. Research on the cytotoxicity of substituted thiophenols has shown a correlation with electronic parameters, suggesting that electron-attracting substituents, such as halogens, result in reduced activity in certain biological, radical-mediated processes compared to electron-releasing groups. nih.gov

Once formed, the 2,6-dichloro-4-mercaptophenyl radical can participate in several types of reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from another molecule, propagating a radical chain reaction. scispace.com

Addition to Multiple Bonds: The thiyl radical can add to alkenes or alkynes, initiating radical cyclizations or other addition reactions. scispace.comoregonstate.edu Thiophenol-mediated radical reactions are utilized for the construction of carbocycles and heterocycles. scispace.com

Coupling Reactions: Two thiyl radicals can couple to form a disulfide (Ar-S-S-Ar).

A study on the free radical addition of thiophenol to vinylarenes suggested that the transition state of the addition step possesses considerable radical character. oregonstate.edu While specific studies on this compound are limited, the general principles of thiophenol radical chemistry provide a framework for predicting its behavior. acs.org

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org It involves a nucleophile within a side chain attacking an activated aromatic ring, leading to the displacement of a leaving group.

For a Smiles rearrangement to occur with a derivative of this compound, the molecule would typically require a side chain attached to either the oxygen or sulfur atom, with a terminal nucleophile (e.g., -OH, -NH2, -SH). The aromatic ring in this compound is activated towards nucleophilic attack by the strong electron-withdrawing effects of the two chlorine atoms and the inherent electronic properties of the phenol and thiol groups. The reaction requires an electron-withdrawing group, preferably in the ortho or para position to the leaving group, to activate the arene. wikipedia.org

A general scheme for a potential Smiles rearrangement is as follows: Ar-X-Y-Z-H -> Ar-Z-Y-X-H Where X is a heteroatom (O or S in this case), Y-Z is a linker, and Z-H is the nucleophilic group. The chlorine atoms ortho to the hydroxyl group would strongly activate the ipso-carbon for nucleophilic attack. While no specific examples of Smiles rearrangements involving this compound were found, this reaction class remains a plausible pathway for suitably substituted derivatives. lookchem.comorganic-chemistry.org A radical version of the Smiles rearrangement has also been reported, expanding the potential mechanistic pathways. wikipedia.orgmdpi.com

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms, understanding substituent effects, and predicting regioselectivity. rsc.orgresearchgate.net

Substituent Effects: DFT calculations can quantify the inductive and resonance effects of the chloro, hydroxyl, and mercapto groups. Studies on chlorophenols have used computational methods to correlate properties like pKa values and 13C NMR chemical shifts with substituent effects. rsc.org Such studies have shown that ortho-chlorinated phenols are more acidic due to the large inductive effect of chlorine on the nearby hydroxyl group. researchgate.net Computational models can also assess the stability of intermediates, such as the carbocations formed during electrophilic substitution or the radical species in radical-mediated pathways.

Reaction Pathways and Regioselectivity: By calculating the energy profiles of different potential reaction pathways, computational studies can identify the most likely mechanism and predict the major product. For nucleophilic aromatic substitution (SNAr) reactions, QM analysis can explain why regioselectivity is highly sensitive to substituents on the ring. wuxiapptec.com For this compound, calculations could predict the most favorable site for electrophilic attack (if any) or nucleophilic substitution by comparing the activation energies for attack at different positions. For instance, in dichloropyrimidines, the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is used to predict the site of nucleophilic attack, a technique that could be applied here. wuxiapptec.com

Steric Effects: Molecular modeling can visualize and quantify the steric hindrance imposed by the ortho-chlorine atoms, helping to explain observed selectivities in reactions. researchgate.net

While specific computational studies focusing exclusively on this compound are not widely available, the principles and methods are well-established from research on analogous substituted phenols and aromatic compounds. rsc.orgresearchgate.netresearchgate.net

| Property | σortho | σmeta | σpara |

| pKa | -2.16 | -0.63 | -0.25 |

| 13C1 NMR Shift (ppm) | -5.7 | +1.2 | -2.6 |

| log k (rate constant) | +0.67 | +0.50 | +0.42 |

Source: Adapted from Szabó, T. et al., New Journal of Chemistry, 2010. rsc.org Note: A negative σ for pKa indicates an increase in acidity. A negative σ for 13C1 NMR shift indicates increased electron density on the phenolic carbon.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical structure of 2,6-dichloro-4-mercaptophenol, offering detailed information about the hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

In the case of this compound, the two equivalent aromatic protons are expected to produce a singlet in the aromatic region of the spectrum. The chemical shift of these protons would be influenced by the electron-donating hydroxyl group and the sulfur-containing mercapto group, as well as the electron-withdrawing chloro substituents. The protons of the phenolic hydroxyl and the thiol group will also present as singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The coupling constants, which describe the interaction between neighboring protons, are not applicable for the aromatic protons of this compound due to their equivalence.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H | Aromatic region | Singlet |

| -OH | Variable | Singlet |

| -SH | Variable | Singlet |

Note: The predicted values are based on the analysis of related compounds and general principles of NMR spectroscopy.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom in the molecule. Although direct spectral data for this specific compound is scarce, data from analogous compounds such as 2,6-dichloro-4-fluorophenol (B1329666) and 2,6-dichloro-4-methylphenol (B86849) can provide valuable insights. For 2,6-dichloro-4-methylphenol, the reported ¹³C NMR spectrum shows signals corresponding to the methyl carbon and the aromatic carbons. chemicalbook.com Similarly, the spectrum for 2,6-dichloro-4-fluorophenol reveals the chemical shifts of the carbon atoms in its dichlorinated aromatic ring. chemicalbook.com

For this compound, the carbon atoms attached to the chlorine atoms (C2 and C6) are expected to be downfield due to the deshielding effect of the halogens. The carbon atom bonded to the hydroxyl group (C1) will also exhibit a downfield shift. The carbon bearing the mercapto group (C4) and the remaining aromatic carbons (C3 and C5) will have chemical shifts determined by the combined electronic effects of all substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C1 (-OH) | 145-155 |

| C2, C6 (-Cl) | 125-135 |

| C3, C5 | 115-125 |

| C4 (-SH) | 120-130 |

Note: The predicted chemical shift ranges are estimations based on data from related dichlorophenol derivatives.

Multinuclear and Two-Dimensional NMR Techniques

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structural assignments of this compound. A COSY spectrum would confirm the absence of coupling between the aromatic protons. HSQC would correlate the aromatic proton signal to its directly attached carbon, while HMBC would reveal long-range correlations between protons and carbons, for instance, from the hydroxyl and thiol protons to the aromatic carbons, providing unambiguous evidence for the molecular structure. While specific experimental data using these techniques for the title compound were not found, their application is a standard procedure in the structural elucidation of novel compounds.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. While a spectrum for the exact compound is not available, the FTIR spectrum of the closely related 2,6-dichlorophenol (B41786) shows a broad peak around 3448 cm⁻¹ corresponding to the O-H stretching of the phenol (B47542) group. researchgate.net It also exhibits strong absorption bands at approximately 2.9 and 13.0 microns (around 3448 cm⁻¹ and 769 cm⁻¹, respectively). nih.gov

For this compound, one would anticipate:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

A sharp S-H stretching band, typically weaker than the O-H band, around 2550-2600 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O stretching vibration around 1200 cm⁻¹.

C-S stretching vibration, which is typically weak, in the 600-800 cm⁻¹ region.

C-Cl stretching vibrations in the 600-800 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3200-3600 (broad) |

| S-H Stretch (Thiol) | 2550-2600 (sharp, weak) |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O Stretch | ~1200 |

| C-Cl Stretch | 600-800 |

Note: These predictions are based on characteristic group frequencies and data from similar compounds like 2,6-dichlorophenol. researchgate.netnist.gov

Raman Spectroscopy (Including Surface-Enhanced Raman Scattering for Related Compounds)

Direct Raman spectroscopic data for solid or dissolved this compound is not prevalent in the literature. However, the technique of Surface-Enhanced Raman Scattering (SERS) has been extensively applied to related thiophenol compounds, providing a basis for predicting the behavior of this compound on metallic surfaces.

SERS studies on 4-mercaptophenol (B154117) and other halogenated thiophenols adsorbed on gold or silver nanoparticles reveal significant enhancement of Raman signals, allowing for sensitive detection and structural analysis. sigmaaldrich.comsigmaaldrich.com The interaction of the thiol group with the metal surface is a key aspect of SERS for these molecules.

For related halogenated thiophenols, SERS spectra show distinct vibrational modes that can be used for identification. For example, the C-Cl stretching and deformation modes for 4-chlorothiophenol (B41493) are observed at 350 and 545 cm⁻¹, respectively. researchgate.net The aromatic ring stretching modes are also prominent. In SERS experiments, plasmon-mediated reactions, such as dehalogenation, have been observed under laser illumination. researchgate.net

Given these findings, a SERS study of this compound would be expected to show enhanced signals for the aromatic ring vibrations and the vibrations associated with the C-S and C-Cl bonds. The orientation of the molecule on the metallic surface would significantly influence the relative intensities of the Raman bands.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light, causing electrons to move from a lower energy orbital to a higher energy orbital. researchgate.net

The UV-Vis spectrum of this compound is expected to be influenced by the electronic transitions involving the phenyl ring and the lone pair electrons on the oxygen and sulfur atoms. The primary electronic transitions anticipated are π → π* and n → π* transitions. researchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are characteristic of aromatic systems. They are typically high-energy transitions, resulting in strong absorption bands.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs of the hydroxyl and sulfhydryl groups) to an antibonding π* orbital of the aromatic ring. These are generally lower in energy and have lower intensity compared to π → π* transitions.

Substituents on the benzene (B151609) ring can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. acs.org The chlorine, hydroxyl, and sulfhydryl groups are all auxochromes that can influence the position and intensity of the absorption bands. Studies on substituted thiophenols have shown that photoexcitation in the near UV region populates 1¹ππ* and/or 1¹πσ* excited states. acs.orgaip.org For para-substituted thiophenols, excitation at wavelengths below 265 nm can lead to direct population of a dissociative 1¹πσ* potential energy surface. acs.org

Thiophenols are known to form complexes with various metal ions, and this property can be exploited for their spectrophotometric determination. iajps.comresearchgate.netijiset.com The formation of a metal complex often results in a colored product with a distinct absorption maximum in the visible region, which can be measured to determine the concentration of the analyte. iajps.comspectroscopyonline.com

For instance, derivatives of o-hydroxythiophenol have been used for the extractive spectrophotometric determination of copper(II). ijiset.com Similarly, 2,6-dithiolphenol has been used in the formation of mixed-ligand complexes with niobium(V) for its spectrophotometric determination. researchgate.net The complex formation typically involves the deprotonation of the sulfhydryl group and coordination of the sulfur atom to the metal center. iajps.com

Although specific studies detailing the use of this compound for the spectrophotometric determination of complex formation are not prevalent, its structure suggests it could act as a ligand. The formation of a complex with a metal ion would likely lead to a bathochromic shift in the UV-Vis spectrum, forming the basis for a quantitative analytical method. The general procedure would involve reacting this compound with a metal ion under optimized conditions (e.g., pH, solvent, reagent concentration) and measuring the absorbance of the resulting complex at its λmax. iajps.comresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. msu.edu In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. researchgate.net The fragmentation pattern is characteristic of the compound's structure.

For this compound (molecular weight: 195.07 g/mol ), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of halogenated phenols in mass spectrometry often involves competing pathways, including the elimination of carbon monoxide (CO) or a formyl radical (CHO), and the loss of a halogen atom or hydrogen halide. rsc.org

Expected fragmentation pathways for this compound include:

Loss of Cl: Fragmentation by the loss of a chlorine radical.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Loss of CO/CHO: A common fragmentation pattern for phenols involves the elimination of CO or CHO. rsc.org

Loss of SH: Cleavage of the sulfhydryl group.

The relative intensities of the fragment ions depend on their stability. libretexts.org The table below summarizes potential major fragment ions for this compound.

| m/z Value | Possible Fragment Ion |

| 194/196/198 | [M]⁺ (Molecular Ion) |

| 159/161 | [M - Cl]⁺ |

| 124 | [M - 2Cl]⁺ |

| 166/168 | [M - CO]⁺ |

| 161 | [M - SH]⁺ |

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions. uol.de

Single-crystal X-ray diffraction analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. ceitec.cz This allows for the complete determination of the molecular and crystal structure.

While the crystal structure of this compound has not been specifically reported, data from the closely related compound, 2,6-dichloro-4-nitrophenol, in a complex with 1,4-dioxane, provides valuable insight. This complex crystallizes in the monoclinic space group P2₁/n. escholarship.org It is plausible that this compound, due to its structural similarity, might also crystallize in a common space group like P2₁/n or other centrosymmetric space groups.

The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the hydroxyl and sulfhydryl groups, as well as potential halogen bonding involving the chlorine atoms. The precise determination of the unit cell parameters, crystal system, and space group for this compound would require experimental single-crystal X-ray diffraction analysis. rsc.org

The table below presents hypothetical crystallographic data for this compound, based on typical values for similar small organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Volume (ų) | ~1000-1500 |

| Z | 4 |

Polymorphism and Crystal Packing Phenomena

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. numberanalytics.comsfasu.edu This phenomenon is of significant interest in fields such as pharmaceuticals and materials science, as different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. numberanalytics.comsfasu.edu The specific arrangement of molecules in a crystal lattice, known as crystal packing, is determined by a variety of intermolecular interactions. sfasu.edu

A comprehensive search of scientific databases reveals a lack of specific studies focused on the polymorphism and crystal packing of this compound. Therefore, no experimentally determined polymorphic forms or detailed crystal structure data for this particular compound are currently available in the public domain. The study of polymorphism generally requires extensive experimental work, including crystallization under various conditions and characterization by techniques such as X-ray diffraction. sfasu.edu

In organic molecules, polymorphism can arise from different conformations of the molecule (conformational polymorphism) or different packing arrangements of the same conformer. numberanalytics.comacs.org The presence of flexible bonds can contribute to the likelihood of conformational polymorphism. acs.org For a molecule like this compound, rotations around the C-O and C-S bonds could potentially lead to different conformers that might crystallize into distinct polymorphic forms. However, without experimental data, any discussion of specific crystal packing remains speculative.

Intermolecular Interactions and Hydrogen Bonding

The molecular structure of this compound, featuring both a hydroxyl (-OH) group and a thiol (-SH) group, dictates the potential for a variety of intermolecular interactions that would govern its crystal packing. These interactions are primarily electrostatic in nature and include hydrogen bonds, as well as weaker van der Waals forces. libretexts.org

Hydrogen Bonding: Hydrogen bonding is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen, nitrogen, or fluorine. msu.edu The hydrogen atom develops a partial positive charge and can be attracted to a lone pair of electrons on a nearby electronegative atom. msu.edu

In the case of this compound, both the hydroxyl and thiol groups can act as hydrogen bond donors. The oxygen of the hydroxyl group and the sulfur of the thiol group can also act as hydrogen bond acceptors. This leads to the possibility of several types of hydrogen bonds forming between molecules of this compound:

O-H···O: A hydrogen bond between the hydroxyl group of one molecule and the oxygen atom of another.

O-H···S: A hydrogen bond where the hydroxyl group acts as the donor and the sulfur atom as the acceptor.

S-H···O: A hydrogen bond with the thiol group as the donor and the oxygen atom as the acceptor.

S-H···S: A hydrogen bond between the thiol group of one molecule and the sulfur atom of another.

Generally, the strength of hydrogen bonds decreases in the order O-H···O > N-H···N > S-H···S. bohrium.comcdnsciencepub.com This is due to the higher electronegativity of oxygen compared to sulfur, which results in a more polarized O-H bond and a stronger interaction. bohrium.com Studies on simpler molecules like phenol and thiophenol have shown that phenol exhibits significant self-association through hydrogen bonding, while thiophenol shows much weaker association. bohrium.comcdnsciencepub.comcdnsciencepub.com This suggests that in this compound, the O-H group would be the more dominant hydrogen bond donor.

Other Intermolecular Interactions: Besides hydrogen bonding, other forces at play would include:

Dipole-Dipole Interactions: The polar C-Cl, C-O, and C-S bonds create permanent dipoles in the molecule, leading to dipole-dipole attractions.

π-π Stacking: The aromatic rings could interact through π-π stacking, a non-covalent interaction that can influence the arrangement of molecules in the solid state. Studies on thiophenol dimers have shown that π-stacking can occur, anchored by a weak S-H···S hydrogen bond. acs.orgnih.gov

The interplay of these various intermolecular forces would determine the final, most thermodynamically stable crystal structure of this compound. However, without specific crystallographic data, the precise nature and geometry of these interactions in the solid state of this compound remain unknown.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory and Beyond)wikipedia.org

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of substituted thiophenols, including 2,6-Dichloro-4-mercaptophenol. researchgate.netnih.gov These methods allow for the detailed analysis of molecular characteristics that are often difficult to probe experimentally.

Geometry Optimization and Conformational Landscapeswikipedia.org

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. For substituted thiophenols, a key conformational feature is the orientation of the sulfhydryl (-SH) group relative to the aromatic ring. aip.org Computational studies on related molecules, such as other substituted thiophenols, have shown that the presence and nature of substituents on the benzene (B151609) ring can significantly influence the rotational barrier of the S-H bond. researchgate.netacs.org For instance, in 4-substituted thiophenols with strong electron-donating groups, the S-H bond may prefer an orientation perpendicular to the plane of the aromatic ring. acs.org In the case of this compound, the two chlorine atoms flanking the hydroxyl group and the mercapto group introduce steric hindrance and electronic effects that dictate the preferred conformation.

DFT calculations, often employing functionals like B3LYP or ωB97X-D and basis sets such as 6-311++G(2df,2p) or Def2TZVP, are used to find the minimum energy structures. researchgate.netkuleuven.be These calculations ensure that the optimized geometry represents a true minimum on the potential energy surface by confirming the absence of imaginary vibrational frequencies. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)wikipedia.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.gov

For substituted thiophenols, the HOMO is typically a π-orbital with significant contribution from the sulfur atom and the aromatic ring, while the LUMO is often a π*-antibonding orbital. The presence of electron-withdrawing chlorine atoms in this compound is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophenol. DFT calculations are employed to quantitatively determine these orbital energies and the HOMO-LUMO gap. nih.gov This analysis helps in predicting how the molecule will interact with other chemical species. wikipedia.org

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Siteswikipedia.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, MEP analysis would likely reveal negative potential around the oxygen and sulfur atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the hydroxyl and sulfhydryl groups would exhibit positive potential, indicating their susceptibility to deprotonation or interaction with nucleophiles. Computational studies on similar phenolic and thiophenolic compounds have successfully used MEP analysis to understand their interaction with other molecules and predict sites of reactivity. nih.govnih.gov

Calculation of Derived Quantum Chemical Parameterswikipedia.org

Beyond HOMO-LUMO energies, a range of other quantum chemical parameters can be calculated to further characterize the reactivity and stability of this compound. These parameters are often derived from the fundamental electronic properties of the molecule.

| Parameter | Description |

|---|---|

| Ionization Potential (I) | The energy required to remove an electron from the molecule, often approximated by the negative of the HOMO energy (-EHOMO). |

| Electron Affinity (A) | The energy released when an electron is added to the molecule, often approximated by the negative of the LUMO energy (-ELUMO). |

| Electronegativity (χ) | A measure of the power of an atom or group of atoms to attract electrons towards itself, calculated as (I + A) / 2. researchgate.net |

| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution or charge transfer, calculated as (I - A) / 2. researchgate.net |

| Chemical Softness (S) | The reciprocal of chemical hardness (1 / η), indicating the ease of charge transfer. researchgate.net |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule, calculated as χ² / (2η). |

These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Comparison of Functionals and Basis Sets for Specific Chemical Systemswikipedia.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.netkuleuven.be Different functionals (e.g., B3LYP, B3P86, ωB97X-D) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p), aug-cc-pVTZ) can yield varying results for the same molecular property. kuleuven.beresearchgate.netacs.org Therefore, it is crucial to validate the computational methodology by comparing the calculated results with available experimental data or with higher-level, more computationally expensive methods.

For substituted thiophenols and related systems, studies have compared the performance of different functionals for predicting properties like bond dissociation enthalpies and spectroscopic data. acs.orgkuleuven.be For instance, the B3P86 method has been reported to provide better results for bond dissociation energies in some disulfide compounds compared to B3LYP and B3PW91. researchgate.net The choice of functional and basis set should be tailored to the specific properties and chemical system under investigation to ensure reliable and accurate predictions.

Spectroscopic Property Prediction and Simulation

Quantum chemical calculations are also a powerful tool for predicting and interpreting various types of molecular spectra.

DFT calculations can be used to compute the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved. This allows for a deeper understanding of the molecular structure and bonding. Studies on related molecules like 4-mercaptophenol (B154117) have shown good agreement between theoretically predicted and experimentally measured IR and Raman spectra. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis spectrum) of the molecule. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, providing insights into the electronic structure and the nature of the orbitals involved in the absorption of light.

Theoretical Derivation of Infrared and Raman Spectra

The vibrational properties of this compound can be extensively studied using theoretical methods, primarily based on Density Functional Theory (DFT). DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are employed to determine the optimized molecular geometry and to calculate the vibrational frequencies. researchgate.net These calculations provide a theoretical basis for interpreting experimental Infrared (IR) and Raman spectra.

The process involves optimizing the ground state geometry of the molecule, followed by frequency calculations. The results yield a set of normal modes of vibration, each with a corresponding frequency and intensity for both IR and Raman activity. These theoretical spectra can be compared with experimental spectra to assign specific vibrational modes to the observed absorption bands and scattering peaks. researchgate.netguidechem.com For instance, studies on similar phenolic compounds have successfully used DFT to assign vibrational modes, showing good agreement between calculated and experimental frequencies. guidechem.com

Key vibrational modes for this compound that can be analyzed include:

O-H stretching: Typically a broad band in the IR spectrum.

S-H stretching: A weaker and sharper band compared to O-H stretching.

C-Cl stretching: Vibrations associated with the carbon-chlorine bonds.

Aromatic C-C stretching: Characteristic vibrations of the phenyl ring.

C-H bending: In-plane and out-of-plane bending modes of the aromatic C-H bonds.

The table below illustrates the kind of data that can be generated from such a theoretical study, with vibrational frequencies for the related compound 4-mercaptophenol calculated at the B3LYP/6-311+G(**) level. guidechem.com

Table 1: Theoretical Vibrational Frequencies for 4-mercaptophenol

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| OH Stretch | 3650 |

| SH Stretch | 2590 |

| Aromatic CH Stretch | 3080 - 3050 |

| Aromatic Ring Stretch | 1600 - 1450 |

| C-O Stretch | 1260 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. nist.govnih.gov This approach is used to investigate the electronic transitions between molecular orbitals, providing information on the absorption wavelengths (λmax), excitation energies, and oscillator strengths. nih.gov For this compound, TD-DFT calculations, often performed at the B3LYP level of theory, can predict its UV-Visible spectrum. nih.govnih.gov

These calculations can reveal how the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influences the electronic transitions. The nature of these transitions, such as π→π* or n→π* transitions, can be characterized. Solvation effects can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM) to simulate the spectrum in different solvents. nih.gov

A typical TD-DFT analysis for this compound would yield data similar to that shown in the table below, which presents calculated electronic transitions for a related substituted phenol (B47542).

Table 2: Representative TD-DFT Calculated Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.025 | HOMO → LUMO |

| S₀ → S₂ | 285 | 0.150 | HOMO-1 → LUMO |

Prediction of NMR Chemical Shifts and Coupling Constants

Computational methods are also valuable for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. nih.gov

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. The calculated chemical shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org By comparing the predicted spectrum with experimental data, it is possible to confirm the molecular structure and assign the resonances to specific atoms in the molecule.

The accuracy of NMR predictions depends on the level of theory and the basis set used. rsc.org The table below provides an example of the type of data generated from such a computational study, showing predicted ¹³C chemical shifts for a dichlorinated phenolic compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Dichlorinated Phenol Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | 155.2 |

| C-Cl | 128.5 |

| C-H | 122.0 |

Thermochemical Calculations and Energetics of Transformations

Thermochemical parameters of this compound, such as the enthalpy of formation, can be estimated using computational methods. These calculations provide insights into the stability of the molecule and the energetics of its potential chemical transformations. High-level quantum chemical methods or DFT can be used to calculate the total electronic energy of the molecule, from which thermochemical properties can be derived.

For example, the standard molar enthalpy of formation in the gaseous phase can be determined by combining the calculated results with experimental data for related compounds through the use of isodesmic or atomization reactions. The energetics of transformations, such as dissociation energies of the O-H and S-H bonds, can also be computed, providing valuable information about the molecule's reactivity.

The table below shows experimental thermochemical data for the related compound 2,6-dichlorophenol (B41786), illustrating the types of energetic properties that can be studied. nist.gov

Table 4: Experimental Thermochemical Data for 2,6-Dichlorophenol

| Property | Value | Units |

|---|---|---|

| Enthalpy of fusion | 18.4 | kJ/mol |

| Enthalpy of vaporization | 54.5 | kJ/mol |

Coordination Chemistry and Organometallic Applications

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating 2,6-dichloro-4-mercaptophenol typically proceeds through the deprotonation of the phenolic and/or thiolic functional groups, thereby generating phenoxide and thiolate binding sites. The ultimate structure of the resulting complex is dictated by the specific reaction conditions and the nature of the metal precursor employed.

Group 4 Phenoxy-Thiol Complexes (e.g., Ti, Zr, Hf)

Complexes of Group 4 metals with phenoxy-thiol ligands have been synthesized and characterized. For instance, a series of Group 4 phenoxy-thiols were developed from the reaction of metal tert-butoxides, [M(OBut)4], with 4-mercaptophenol (B154117). sigmaaldrich.com The resulting complexes included [(HOBut)(4MP)3M(μ-4MP)]2, where M can be Ti, Zr, or Hf, and [(py)2M(4MP)], where M is Ti or Zr. sigmaaldrich.com Additionally, a hafnium complex with the formula [(py)(4MP)3Hf(μ-4MP)]2 was synthesized. sigmaaldrich.com

The general synthesis of zirconium(IV) and hafnium(IV) alkoxides, which can serve as precursors, has been revisited and optimized. rsc.org This includes the preparation of M(OiPr)4·iPrOH, M(OsBu)4, and M(OtBu)4 (where M = Zr, Hf). rsc.org The synthesis and characterization of new hafnium(IV) chloride complexes with β-ketiminate ligands have also been reported, providing further insight into hafnium coordination chemistry. nih.gov

Organometallic Derivatives and Ligand Design

The this compound framework is a valuable platform for designing more complex ligands for organometallic applications. The electronic properties of such ligands can be fine-tuned, for example, by the introduction of different substituents on the phenyl ring, to modulate the reactivity of the metal center. This approach is crucial for developing catalysts with specific activities and selectivities.

The design and synthesis of novel ligands based on related structures, such as diphenylamine, have been explored to create useful frameworks for new drugs. google.com The development of asymmetric PCP pincer ligands and their subsequent metallation with palladium(II) highlights the strategies employed in creating bespoke organometallic complexes. researchgate.net

Supramolecular Architectures with Metal Centers

The capacity of ligands with multiple binding sites, like this compound, to bridge metal centers allows for the construction of complex supramolecular structures. These can range from discrete multinuclear complexes to extended one-, two-, or three-dimensional coordination polymers.

The principles of self-assembly guide the formation of these architectures, with the final structure being dependent on the coordination preferences of the metal ion and the geometry of the ligand. For example, rigid tris- and bis(catecholamide) ligands have been shown to form tetrahedral clusters of the type M4L4 and M4L6 with metal ions like Ga(III), Fe(III), Ti(IV), and Sn(IV). researchgate.net Similarly, the interaction of aryl-linked bis-β-diketones with copper(II) and iron(III) has led to the formation of molecular triangles and tetrahedra, respectively. rsc.org

Ligand Binding Modes and Metal-Ligand Interactions

The coordination behavior of this compound is primarily governed by the interplay between its phenoxide and thiolate functionalities. The specific binding mode adopted by the ligand is influenced by several factors, including the hard-soft acid-base (HSAB) properties of the metal ion, the presence of other ancillary ligands, and the reaction conditions.

Thiolate and Phenoxide Coordination Modes

The deprotonated form of this compound can coordinate to metal centers in various ways. Monodentate coordination can occur through either the "soft" thiolate sulfur or the "hard" phenoxide oxygen. The HSAB principle suggests that hard metal ions will preferentially bind to the hard phenoxide oxygen, while softer metal ions will favor the soft thiolate sulfur. Bulky terphenyl thiolate and phenolate (B1203915) ligands have been used to stabilize low oxidation state rare earth metal complexes. digitellinc.com

Bridging Ligand Scaffolds and Multinuclear Complexes

Beyond chelation to a single metal center, this compound can function as a bridging ligand, connecting two or more metal centers. This bridging capability is fundamental to the formation of multinuclear complexes and extended supramolecular networks.

The thiolate group can bridge two metal ions while the phenoxide coordinates to one, or both groups can bridge different metal centers. This versatility in bridging modes contributes to the vast structural diversity of the resulting multinuclear complexes. The bridging behavior of sulfur-containing ligands has been observed in various discrete zinc(II) complexes, for example. nih.gov Vanadium(III) thiolate complexes bearing a phenoxide-based tridentate ligand have been used in the synthesis of V/Fe/S clusters, demonstrating the formation of complex multinuclear structures. acs.org

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 42468-33-7 | sielc.com |

| Molecular Formula | C6H4Cl2OS | nih.gov |

| Molecular Weight | 195.07 g/mol | |

| InChI Key | LQBDPIUSHVJVQL-UHFFFAOYSA-N | sielc.com |

| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)S |

Catalytic Activity of Metal Complexes Derived from Mercaptophenols